![molecular formula C11H11FN2O B15271324 [1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol CAS No. 1780570-07-1](/img/structure/B15271324.png)
[1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound features a fluorophenyl group, a methyl group, and a hydroxymethyl group attached to the pyrazole ring, making it a unique and versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol typically involves the reaction of 3-fluorobenzaldehyde with 3-methyl-1H-pyrazole in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride to facilitate the reduction process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer better control over reaction conditions and scalability. These methods can include the use of microreactors and automated systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : [1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .
Reduction: : The compound can be reduced to form various derivatives, such as alcohols or amines, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
Substitution: : It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. Typical reagents for these reactions include halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, [1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: : The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool in biomedical research .
Medicine: : In medicine, derivatives of this compound are explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases .
Industry: : Industrial applications include its use in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .
Wirkmechanismus
The mechanism of action of [1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include other fluorinated pyrazoles, such as 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole and 3-(5)-substituted pyrazoles .
Uniqueness: : What sets [1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1780570-07-1 |
|---|---|
Molekularformel |
C11H11FN2O |
Molekulargewicht |
206.22 g/mol |
IUPAC-Name |
[1-(3-fluorophenyl)-3-methylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C11H11FN2O/c1-8-9(7-15)6-14(13-8)11-4-2-3-10(12)5-11/h2-6,15H,7H2,1H3 |
InChI-Schlüssel |
MBLQZNCEPPJIGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C=C1CO)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



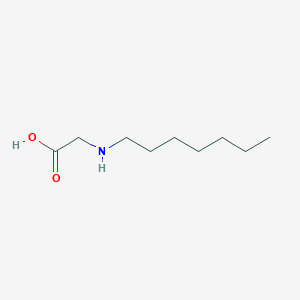
![1-(2-Phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B15271265.png)
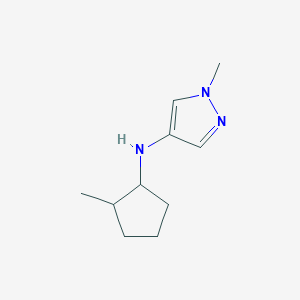

amine](/img/structure/B15271304.png)
![2-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline](/img/structure/B15271318.png)

amine](/img/structure/B15271337.png)
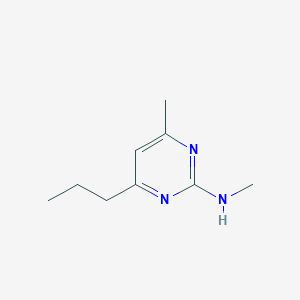
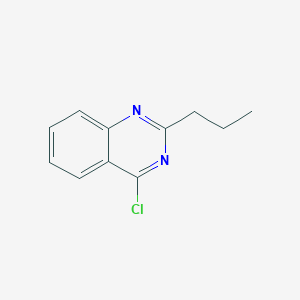
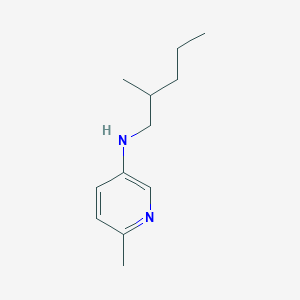
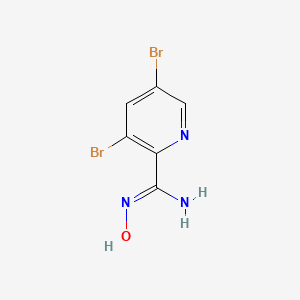
amine](/img/structure/B15271360.png)
